2-phenoxy-N'-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide
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Overview
Description
2-phenoxy-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide typically involves the reaction of 4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline-1-ylidene with phenoxyacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents such as bromoacetophenone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
2-phenoxy-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Known for its antimicrobial properties.
2-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline: A precursor in the synthesis of the target compound.
Uniqueness
2-phenoxy-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoline core with a phenoxyacetohydrazide moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H21N3O3/c1-14-12-22(2,3)25-20-16(14)10-7-11-17(20)19(21(25)27)24-23-18(26)13-28-15-8-5-4-6-9-15/h4-12,27H,13H2,1-3H3 |
InChI Key |
MKSCYIMTVLWQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC(=O)COC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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